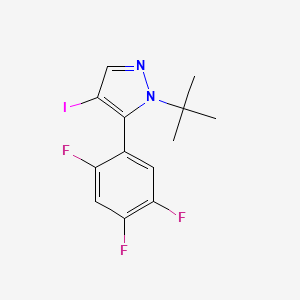

1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-tert-butyl-4-iodo-5-(2,4,5-trifluorophenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3IN2/c1-13(2,3)19-12(11(17)6-18-19)7-4-9(15)10(16)5-8(7)14/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDAVFKZJLTDCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)I)C2=CC(=C(C=C2F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657960 |

Source

|

| Record name | 1-tert-Butyl-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206676-75-6 |

Source

|

| Record name | 1-tert-Butyl-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole chemical properties

An In-Depth Technical Guide: Synthesis, Properties, and Synthetic Utility of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. This highly functionalized heterocyclic compound is a valuable building block in medicinal chemistry and materials science. Its structure incorporates a sterically demanding N-tert-butyl group that influences solubility and prevents unwanted side reactions, a versatile C4-iodo handle for synthetic diversification, and an electron-deficient trifluorophenyl moiety for modulating electronic properties and biological interactions. This document details a proposed synthetic route, explores its key chemical reactions with a focus on palladium-catalyzed cross-coupling, and discusses its potential applications in the development of novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.

Introduction to a Privileged Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The pyrazole core's unique electronic and steric properties allow it to serve as a versatile pharmacophore capable of engaging in various interactions with biological targets.[3] The specific molecule under consideration, this compound, is a polysubstituted derivative designed for advanced synthetic applications.

The strategic placement of its substituents defines its chemical utility:

-

N1-tert-Butyl Group: This bulky alkyl group serves two primary purposes. First, it provides steric shielding around the N1-position, which can influence the conformation of the molecule and its interactions. Second, by occupying the N1 position, it eliminates the acidic N-H proton found in unsubstituted pyrazoles, thereby preventing potential side reactions with bases or organometallic reagents commonly used in cross-coupling chemistry.[4]

-

C5-(2,4,5-trifluorophenyl) Group: The trifluorophenyl ring is a powerful modulator of the molecule's properties. The fluorine atoms are highly electronegative, making the ring electron-deficient. This influences the electronics of the adjacent pyrazole ring. Furthermore, fluorine atoms can participate in hydrogen bonding and halogen bonding, and their inclusion often enhances metabolic stability and membrane permeability, which are desirable traits in drug candidates.

-

C4-Iodo Group: This is the molecule's primary reactive center. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.[5] This makes the C4-iodo group an exceptionally versatile handle for introducing a wide range of substituents through various cross-coupling reactions, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[6]

Physicochemical and Spectroscopic Properties

| Property | Value / Description |

| Molecular Formula | C₁₃H₁₂F₃IN₂ |

| Molecular Weight | 384.15 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Solubility | Predicted to have good solubility in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF), with limited solubility in water. |

| Predicted LogP | High, due to the presence of the tert-butyl, iodo, and trifluorophenyl groups. |

| Thermal Stability | Expected to be stable under standard laboratory conditions, but may be sensitive to light over prolonged periods. |

Expected Spectroscopic Data:

-

¹H NMR: A singlet in the 1.3-1.6 ppm range corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region would show complex multiplets for the two protons on the trifluorophenyl ring, coupled to each other and to the fluorine atoms. A singlet for the C3-H of the pyrazole ring would also be present.

-

¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group. The pyrazole ring carbons would appear in the aromatic region, with the C4-carbon bearing the iodine atom shifted significantly upfield. Signals for the trifluorophenyl ring would show characteristic C-F coupling.

-

¹⁹F NMR: Three distinct resonances for the fluorine atoms at the 2, 4, and 5 positions of the phenyl ring, each showing coupling to the other fluorine atoms and adjacent protons.

-

Mass Spectrometry (MS): A clear molecular ion peak (M+) at m/z 384. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Synthesis and Purification

A robust synthesis of this target molecule can be envisioned through a logical, multi-step sequence common in pyrazole chemistry.[7][8][9]

Retrosynthetic Analysis

The most direct approach involves disconnecting the pyrazole ring, a strategy that points to a 1,3-dicarbonyl compound and a substituted hydrazine as key precursors. The C4-iodo group is best installed via electrophilic substitution on the pre-formed pyrazole ring.

Caption: Proposed three-step synthetic workflow.

Detailed Experimental Protocol

Step 2: Synthesis of 1-(tert-Butyl)-5-(2,4,5-trifluorophenyl)-1H-pyrazole

-

To a solution of 1-(2,4,5-trifluorophenyl)butane-1,3-dione (1.0 equiv) in ethanol, add tert-butylhydrazine hydrochloride (1.1 equiv) and a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole. The regioselectivity is generally high due to the steric hindrance of the tert-butyl and aryl groups directing the cyclization. [7] Step 3: Synthesis of this compound

-

Dissolve the pyrazole from the previous step (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (NIS) (1.05-1.1 equiv) portion-wise at room temperature. The C4-position of the pyrazole ring is electron-rich and highly susceptible to electrophilic substitution. [10]3. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by recrystallization or flash chromatography to afford the final product in high purity.

Chemical Reactivity and Synthetic Utility

The primary value of this molecule lies in the reactivity of its C4-iodo group, which serves as a linchpin for diversification through transition-metal-catalyzed cross-coupling reactions. [11]

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, initiating a catalytic cycle that can form new C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. [5]

Caption: Key cross-coupling reactions of the title compound.

Representative Cross-Coupling Applications:

| Reaction | Coupling Partner | Typical Conditions | Resulting Structure |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 4-Aryl/Heteroaryl Pyrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 4-Alkynyl Pyrazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 4-Alkenyl Pyrazole |

| Buchwald-Hartwig | Amine or Amide | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 4-Amino/Amido Pyrazole |

Applications in Drug Discovery and Materials Science

This scaffold is an exemplary tool for modern chemical synthesis. Its utility is most pronounced in:

-

Lead Optimization: In drug discovery, once an initial "hit" compound is identified, chemists must synthesize hundreds of analogues to optimize potency, selectivity, and pharmacokinetic properties (ADME). The cross-coupling versatility of this compound allows for the rapid and systematic exploration of the chemical space around the C4 position, accelerating the generation of SAR data. [12]* Fragment-Based Drug Discovery (FBDD): The core pyrazole structure can act as a central scaffold onto which different fragments are "grown" or linked via the reactive iodo-handle to improve binding affinity to a protein target.

-

Organic Electronics: Polysubstituted aromatic and heterocyclic systems are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to systematically tune the electronic properties of the pyrazole core by introducing various conjugated groups at the C4 position makes this a valuable intermediate for materials science research.

Conclusion

This compound is a strategically designed synthetic building block of significant value to the scientific research community. It combines a stable, sterically defined core with a highly versatile reactive site. The protocols and reactivity patterns described in this guide, derived from established principles of heterocyclic chemistry, demonstrate its potential to serve as a pivotal intermediate in the synthesis of complex molecules. Its application can streamline the discovery and development of novel pharmaceuticals and advanced functional materials.

References

Click to expand

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

-

Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. [Link]

-

1-tert-Butyl-4-iodo-1H-pyrazole CAS 1354705-41-1. [Link]

-

Pyrazole Synthesis. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. [Link]

-

Current status of pyrazole and its biological activities. [Link]

-

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

-

tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

4-Iodopyrazole. [Link]

-

1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

-

Chemical Properties of 1-Acetyl-4,5-dihydro-1H-pyrazole. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. calibrechem.com [calibrechem.com]

- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole

Introduction

This compound is a polysubstituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its unique combination of a bulky tert-butyl group, a reactive iodo-substituent, and an electronically distinct trifluorophenyl ring makes it a valuable intermediate for creating complex molecular architectures, particularly through cross-coupling reactions.[1] Accurate structural confirmation and purity assessment are paramount for its application in drug development and research. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization based on established principles and data from analogous structures.

As a Senior Application Scientist, the rationale behind this guide is not merely to present data but to provide a validated workflow for structural elucidation. The interpretations herein are grounded in fundamental spectroscopic principles and supported by data from closely related, experimentally characterized molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The numbering scheme presented below will be used consistently throughout this guide for all NMR assignments. The tert-butyl group at the N1 position sterically influences the conformation of the adjacent trifluorophenyl ring, while the iodine at C4 provides a site for further functionalization.

Figure 1: Molecular structure and atom numbering scheme for NMR assignments.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data points for the title compound. These predictions are derived from analyses of structurally similar compounds and foundational spectroscopic theory.[2][3]

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.8 - 8.0 | s | - | H3 |

| ~7.4 - 7.6 | dd | JHF ≈ 8-10, JHH ≈ 8-9 | H6' | |

| ~7.1 - 7.3 | td | JHF ≈ 8-10, JHH ≈ 8-9 | H3' | |

| ~1.6 - 1.7 | s | - | C(CH₃)₃ | |

| ¹³C | ~160 - 162 | d | ¹JCF ≈ 250-260 | C2' |

| ~150 - 152 | d | ¹JCF ≈ 250-260 | C4' | |

| ~145 - 147 | d | ¹JCF ≈ 245-255 | C5' | |

| ~145 - 146 | s | - | C3 | |

| ~135 - 137 | s | - | C5 | |

| ~115 - 120 | m | - | C1' | |

| ~110 - 115 | m | - | C3', C6' | |

| ~65 - 70 | s | - | C4 | |

| ~62 - 64 | s | - | C(CH₃)₃ | |

| ~29 - 30 | s | - | C(CH₃)₃ | |

| ¹⁹F | ~ -110 to -115 | m | - | F2' |

| ~ -130 to -135 | m | - | F4' |

| | ~ -140 to -145 | m | - | F5' |

Table 2: Predicted Mass Spectrometry and IR Data

| Technique | Feature | Predicted Value | Interpretation |

|---|---|---|---|

| MS (HRMS-ESI) | [M+H]⁺ | m/z 420.9985 | C₁₃H₁₂F₃IN₂⁺ |

| [M-C₄H₉]⁺ | m/z 363.9373 | Loss of tert-butyl group | |

| IR | Wavenumber (cm⁻¹) | ~2970 | C-H stretch (aliphatic) |

| ~1500-1600 | C=C / C=N stretch (aromatic) |

| | | ~1100-1300 | C-F stretch (strong) |

Detailed Spectroscopic Interpretation

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a clear signature for the proton environments within the molecule.

-

Pyrazole Ring (H3): A single proton is attached to the C3 position of the pyrazole ring. Due to the absence of adjacent protons, this signal is expected to appear as a sharp singlet. Its chemical shift is predicted to be in the downfield region (~7.8-8.0 ppm), characteristic of aromatic protons in electron-deficient heterocyclic systems.[2]

-

Trifluorophenyl Ring (H3' and H6'): The two protons on the phenyl ring will exhibit complex splitting patterns due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

-

H6' is expected to be a doublet of doublets, primarily coupled to H3' (ortho-coupling, J ≈ 8-9 Hz) and the adjacent F5' (meta-coupling, J ≈ 8-10 Hz).

-

H3' will likely appear as a triplet of doublets, coupled to H6' (J ≈ 8-9 Hz) and two fluorine atoms, F2' and F4' (J ≈ 8-10 Hz each).[3]

-

-

tert-Butyl Group: The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons. This results in a prominent singlet at approximately 1.6-1.7 ppm, integrating to 9H.[1]

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum is instrumental for confirming the carbon backbone and the positions of the substituents.

-

Pyrazole Ring Carbons:

-

C4: The carbon atom bonded to iodine (C4) is expected to have a chemical shift in the range of 65-70 ppm. This significant upfield shift, relative to other aromatic carbons, is a classic "heavy atom effect" induced by the iodine.[2]

-

C3 and C5: These carbons will resonate in the typical aromatic region. C3 is predicted around 145-146 ppm, while C5, being directly attached to the phenyl ring, will appear around 135-137 ppm.

-

-

Trifluorophenyl Ring Carbons: The carbons directly attached to fluorine atoms will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), making them easily identifiable.[3] Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine. The remaining carbons (C1', C3', C6') will show smaller, more complex couplings to the various fluorine atoms.

-

tert-Butyl Group Carbons: Two signals are expected: a quaternary carbon (C(CH₃)₃) around 62-64 ppm and a single, more intense signal for the three equivalent methyl carbons (C(CH₃)₃) around 29-30 ppm.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a definitive technique for characterizing fluorinated compounds. Three distinct signals are predicted for the fluorine atoms on the phenyl ring, each appearing as a complex multiplet due to F-F and F-H couplings. The relative chemical shifts are influenced by their positions and electronic environment. Based on similar structures, the predicted chemical shift regions are approximately -110 ppm for F2', -130 ppm for F4', and -140 ppm for F5'.[3] A detailed analysis of the coupling patterns in this spectrum is essential for unambiguous assignment.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

-

Molecular Ion: The expected exact mass for the protonated molecular ion [M+H]⁺ (C₁₃H₁₂F₃IN₂⁺) is m/z 420.9985. Observing this peak with high mass accuracy (< 5 ppm error) provides strong evidence for the compound's identity.

-

Key Fragmentation: The most anticipated fragmentation pathway in Electron Impact (EI) or tandem MS (MS/MS) experiments is the loss of the stable tert-butyl carbocation. This would result in a prominent fragment ion [M-C₄H₉]⁺ at m/z 363.9373. Further fragmentation may involve the loss of iodine or cleavage of the pyrazole ring, consistent with established fragmentation patterns for pyrazole derivatives.[4]

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the key functional groups present in the molecule.

-

C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will be observed around 2970 cm⁻¹.

-

Aromatic Stretching: C=C and C=N stretching vibrations from the pyrazole and phenyl rings will appear in the 1500-1600 cm⁻¹ region.

-

C-F Stretching: The most intense and characteristic peaks in the spectrum will be the C-F stretching bands, which are typically very strong and located in the 1100-1300 cm⁻¹ region. The presence of multiple C-F bonds will likely result in a complex pattern of strong absorptions in this area.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is generally suitable unless solubility is an issue.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field spectrometer.

-

Parameters: Acquire at least 16 scans with a relaxation delay of 2 seconds. Use a spectral width that covers the range from -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: Same as ¹H NMR.

-

Parameters: Use a proton-decoupled pulse program. Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Instrument: Spectrometer equipped with a fluorine-capable probe.

-

Parameters: Acquire with or without proton decoupling to observe F-H couplings. Use a spectral width appropriate for fluorinated aromatics (e.g., from -100 to -180 ppm).

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Acquisition: Infuse the sample directly or use LC-MS. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Calibrate the instrument immediately before the run to ensure high mass accuracy.

Spectroscopic Analysis Workflow

The logical flow from sample to confirmed structure is a critical, self-validating process. It ensures that each piece of spectroscopic evidence corroborates the others, leading to an unambiguous structural assignment.

Figure 2: A validated workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. The key identifying features are the singlet for the tert-butyl group in ¹H NMR, the upfield-shifted C4 signal in ¹³C NMR due to the iodo-substituent, the three distinct multiplets in the ¹⁹F NMR spectrum, and the accurate mass of the molecular ion in HRMS. By following the protocols and interpretive logic outlined in this guide, researchers can confidently confirm the structure and purity of this versatile chemical building block.

References

[2] Al-Jalal, N., & Al-Awadi, N. A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

[5] Zare, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

[6] Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

[7] AOBChem USA. (n.d.). 1-(Tert-butyl)-4-iodo-1H-pyrazole. [Link]

[8] PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

[3] Wang, Y., et al. (2020). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Organic Letters. [Link]

[9] Chen, C-Y., et al. (2012). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters. [Link]

[1] Molecules. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

[10] ResearchGate. (2017). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

[11] MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

[12] NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. [Link]

[13] PubChemLite. (n.d.). 1-tert-butyl-4-iodo-1h-pyrazole (C7H11IN2). [Link]

[4] ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. aobchem.com [aobchem.com]

- 8. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H20IN3O2 | CID 45480389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 1H-Pyrazole [webbook.nist.gov]

- 13. PubChemLite - 1-tert-butyl-4-iodo-1h-pyrazole (C7H11IN2) [pubchemlite.lcsb.uni.lu]

Unraveling the Therapeutic Potential of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole: A Mechanistic Hypothesis and Validation Roadmap

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases[1][2]. The specific compound, 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole, is not extensively characterized in publicly accessible literature. However, a detailed analysis of its structural motifs—a substituted pyrazole core, a trifluorophenyl ring, and a bulky tert-butyl group—allows for the formulation of a robust mechanistic hypothesis. This guide posits that the compound functions as a Type I ATP-competitive kinase inhibitor . We will deconstruct the molecule's pharmacophoric features to predict its interactions within a kinase active site, propose a comprehensive experimental roadmap to validate this hypothesis, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of drug design due to its favorable physicochemical properties and versatile biological activities[1][3]. Its aromatic nature, combined with the presence of two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets[4]. Marketed drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, highlight the scaffold's clinical significance[1].

The subject of this guide, this compound, possesses a unique combination of substituents that suggests a targeted mechanism of action. The trifluoromethylphenyl group is known to enhance pharmacokinetic properties and can participate in potent target binding, while bulky aliphatic groups like tert-butyl often serve to anchor a molecule within a hydrophobic pocket of an enzyme's active site[3][5][6]. Based on these features and extensive precedent in the field, this guide will explore its potential as a kinase inhibitor.

Hypothesized Mechanism of Action: Kinase Inhibition

We hypothesize that this compound acts as an inhibitor of protein kinases, likely within the tyrosine kinase family, which are frequently implicated in oncology and inflammatory diseases. The proposed mechanism involves competitive binding to the ATP pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting aberrant signaling cascades.

Deconstruction of Molecular Interactions at the ATP-Binding Site

The ATP-binding site of a kinase can be broadly divided into a hinge region, a hydrophobic pocket, and a ribose-binding area. The structural features of the compound are well-suited to exploit these domains:

-

Pyrazole Core & Hinge Interaction: The N-1 and N-2 atoms of the pyrazole ring are critical for forming hydrogen bonds with the backbone amide residues of the kinase "hinge" region. This interaction is a canonical feature of many pyrazole-based kinase inhibitors and is essential for anchoring the molecule with the correct orientation[4].

-

Trifluorophenyl Group & Hydrophobic Pocket: The 2,4,5-trifluorophenyl moiety likely projects into a hydrophobic pocket adjacent to the hinge. The fluorine atoms can increase binding affinity through favorable electrostatic interactions and enhance metabolic stability[3].

-

Tert-Butyl Group & Hydrophobic Anchor: The bulky tert-butyl group is positioned to occupy a deeper hydrophobic region of the ATP pocket, providing a strong van der Waals anchoring point that can contribute to both potency and selectivity. Structurally related tert-butyl pyrazole compounds have been investigated as kinase inhibitors[6].

-

Iodo Group & Halogen Bonding: The iodine atom at the C4 position is a unique feature. It can function as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the active site, potentially conferring enhanced selectivity and potency.

Postulated Downstream Signaling Pathway

By inhibiting a target kinase (e.g., a Receptor Tyrosine Kinase like VEGFR or PDGFR), the compound would block the initiation of a downstream signaling cascade. This interruption would prevent the phosphorylation and activation of key signal-transducing proteins, ultimately leading to the inhibition of cellular processes such as proliferation, migration, and survival.

A Roadmap for Mechanistic Validation

To rigorously test the kinase inhibitor hypothesis, a multi-step experimental plan is required. This plan is designed to first identify the specific kinase target(s) and then validate the compound's activity in both biochemical and cellular systems.

Phase 1: Target Identification via Kinome Profiling

The initial and most critical step is to screen the compound against a large, diverse panel of human kinases to identify high-affinity targets.

Experimental Protocol: Broad Kinome Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Concentration: Perform the primary screen at a single high concentration (e.g., 1 µM or 10 µM) to maximize the chances of identifying potential targets.

-

Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a panel of over 400 human kinases.

-

Assay Principle: The service will typically employ an active site-directed competition binding assay or a radiometric activity assay.

-

Data Collection: Results are typically provided as Percent Inhibition relative to a DMSO control.

-

Hit Identification: Identify "hits" as kinases that are inhibited by >90% at the screening concentration.

Table 1: Hypothetical Kinome Screening Hit Data (at 1 µM)

| Kinase Target | Family | Percent Inhibition (%) | Classification |

| VEGFR2 (KDR) | Tyrosine Kinase | 98.2 | Primary Hit |

| PDGFRβ | Tyrosine Kinase | 95.5 | Primary Hit |

| c-KIT | Tyrosine Kinase | 91.3 | Primary Hit |

| Aurora A | Serine/Threonine Kinase | 65.1 | Secondary Hit |

| ROCK1 | Serine/Threonine Kinase | 43.8 | Weak Hit |

| MAPK1 (ERK2) | Serine/Threonine Kinase | 12.5 | Inactive |

| CDK2 | Serine/Threonine Kinase | 8.9 | Inactive |

This data is representative and for illustrative purposes only.

Phase 2: In Vitro Validation and Potency Determination

Once primary hits are identified, their interaction with the compound must be confirmed, and the potency (IC50) must be determined.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a self-validating system for quantifying kinase activity by measuring ATP consumption.

-

Reagent Preparation:

-

Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reconstitute the target kinase (e.g., VEGFR2) and its corresponding substrate (e.g., a generic peptide substrate) in the reaction buffer.

-

Prepare a 2X ATP solution at a concentration equal to the known Km for the target kinase.

-

-

Compound Dilution:

-

Perform a serial 1:3 dilution of the compound stock in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).

-

Dilute these DMSO stocks into the kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the compound dilution or DMSO control to a 384-well plate.

-

Add 10 µL of the 2X kinase/substrate mix.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Generation:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Phase 3: Cellular Target Engagement

Confirming that the compound inhibits the target kinase within a living cell is crucial. This is typically achieved by measuring the phosphorylation status of the target kinase or its direct downstream substrate.

Experimental Protocol: Western Blot for Phospho-VEGFR2 Inhibition

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in EGM-2 medium.

-

Serum Starvation: Once cells reach 80% confluency, replace the growth medium with a basal medium (EBM-2) containing 0.5% FBS and incubate for 12-18 hours to reduce basal kinase activity.

-

Compound Treatment: Treat the starved cells with various concentrations of the compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., 50 ng/mL VEGF-A) for 10 minutes to induce robust VEGFR2 autophosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate 20 µg of protein from each sample on an 8% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2 Tyr1175).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Normalization: Strip the membrane and re-probe with an antibody for total VEGFR2 to ensure that changes in phosphorylation are not due to changes in total protein levels.

Conclusion and Future Directions

The structural components of this compound strongly suggest a mechanism of action centered on ATP-competitive kinase inhibition. The proposed validation roadmap provides a clear, logical, and technically sound pathway to confirm this hypothesis, identify specific molecular targets, and characterize the compound's biochemical and cellular activity. Successful validation would position this molecule as a promising lead candidate for further preclinical development, particularly in therapeutic areas driven by aberrant kinase signaling, such as oncology and inflammatory disorders. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

-

Martini, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

-

Starodubtseva, E., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]

-

Starodubtseva, E., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. [Link]

-

Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

Alagöz, M. A., et al. (2021). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. ResearchGate. [Link]

-

Alam, M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

-

Alam, M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]

-

Unknown Author. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source not specified. [Link]

-

Unknown Author. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Guchhait, S. K., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega. [Link]

- Dumas, J., et al. (2009). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Pyrazole Derivatives

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This is not merely academic; FDA-approved drugs incorporating the pyrazole motif, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase inhibitor Sildenafil, are testaments to its therapeutic significance.[1][3] The continuous exploration of novel pyrazole derivatives stems from their demonstrated broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid checklist but a strategic framework for the systematic in vitro evaluation of novel pyrazole compounds. As a Senior Application Scientist, my objective is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to build a robust, self-validating data package for your lead candidates. We will journey from initial broad-spectrum screening to the nuanced elucidation of specific mechanisms of action, ensuring that each step logically informs the next.

Chapter 1: The Foundational Screen - Assessing Cytotoxicity

The first critical question for any potential therapeutic agent is whether it elicits a biological response. An in vitro cytotoxicity assay is the quintessential first-pass screen to determine the concentration-dependent effect of a compound on cell viability.[9][10]

The Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a reliable, cost-effective, and high-throughput compatible colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[10][11]

Causality Behind the Method: The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] This conversion is predominantly carried out by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12] A potent cytotoxic compound will result in fewer viable cells and thus a weaker purple signal.

Experimental Workflow: A Visual Overview

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Protocol: Western Blot for Apoptotic Markers

Procedure:

-

Protein Extraction: Treat cells with the pyrazole derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for your targets (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the band intensities for full-length and cleaved forms of your target proteins between treated and control samples. [13]An increase in the cleaved fragments in treated samples confirms the induction of apoptosis. [14]

Chapter 3: Identifying the Molecular Target

While cell-based assays are crucial, identifying a direct molecular target provides definitive mechanistic insight. Pyrazole derivatives are known to inhibit several key cancer targets. [15][16][17]

Target of Interest: Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division. [18]Disruption of microtubule dynamics is a clinically validated anticancer strategy. [18]Several pyrazole derivatives have been identified as tubulin polymerization inhibitors. [19][20][16] Causality Behind the Method: An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. [18]This process can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules. [18][21]Inhibitors will decrease the rate and extent of polymerization, while stabilizers (like Paclitaxel) will enhance it. [18][21]

Detailed Protocol: In Vitro Tubulin Polymerization Assay

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter. [21][22][23]* Novel pyrazole derivatives

-

Positive controls: Nocodazole (inhibitor), Paclitaxel (stabilizer) [18]* Black 96-well microplate

-

Fluorescence plate reader capable of reading at 37°C

Procedure:

-

Reagent Preparation: Prepare all reagents on ice as per the manufacturer's protocol. Prepare a tubulin reaction mix containing tubulin, buffer, GTP, and the fluorescent reporter. [18]2. Compound Plating: Pre-warm the 96-well plate to 37°C. Add 10 µL of your test compounds, controls, or vehicle to the appropriate wells.

-

Initiate Polymerization: To start the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.

-

Fluorescence Reading: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes. [24]5. Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. Calculate parameters such as the maximum polymerization rate (Vmax) and the final plateau height to quantify the inhibitory or stabilizing effect.

Chapter 4: Exploring the Broad Spectrum - Anti-Inflammatory & Antimicrobial Activity

The versatility of the pyrazole scaffold often extends beyond anticancer activity. [1]It is prudent to screen promising compounds for other potential therapeutic applications.

Anti-Inflammatory Evaluation: COX Enzyme Inhibition

Causality: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation. [3]Non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-based drug Celecoxib, function by inhibiting these enzymes. [3][6]In vitro COX inhibition assays measure the ability of a compound to block the conversion of arachidonic acid to prostaglandin H2 by purified COX-1 and COX-2 enzymes. Selective COX-2 inhibitors are often sought to reduce the gastrointestinal side effects associated with COX-1 inhibition. [3]Several pyrazole derivatives have shown potent and selective COX-2 inhibitory activity. [4][25]

Antimicrobial Screening: MIC Determination

Causality: To assess antibacterial or antifungal activity, the Minimum Inhibitory Concentration (MIC) is determined. [5]This is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation. [5]This is typically performed using a broth microdilution method in a 96-well plate format, where various concentrations of the compound are incubated with a standardized inoculum of bacteria or fungi. [8][26]

Conclusion: Synthesizing a Coherent Narrative

The in vitro evaluation of novel pyrazole derivatives is a systematic process of inquiry. It begins with a broad question—"Is it active?"—answered by cytotoxicity screening. Positive results then lead to more specific questions about the mechanism: "How does it work?". This is addressed by investigating its effects on fundamental cellular processes like cell cycle progression and apoptosis. Finally, target-based assays can pinpoint the precise molecular interaction. By following this logical progression, from the cellular to the molecular level, and by understanding the causality behind each experimental choice, researchers can build a compelling and robust data package that truly defines the therapeutic potential of their novel compounds.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Advanced Research and Reviews.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2015). PubMed.

- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2011). PubMed.

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.

- Application Notes and Protocols: In Vitro Tubulin Polymeriz

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2020).

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.

- Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers. Benchchem.

- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. Benchchem.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). PMC - NIH.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Synthesis and biological evaluation of novel pyrazole compounds.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc..

- Pyrazoles and Pyrazolines as Anti-Inflamm

- MTT Assay Protocol for Cell Viability and Prolifer

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

- Assaying cell cycle status using flow cytometry. (2012). PMC - NIH.

- Cell Cycle Tutorial Contents. Flow Cytometry Core Facility.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).

- Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2024). Taylor & Francis Online.

- MTT assay protocol. Abcam.

- Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). PubMed.

- Apoptosis western blot guide. Abcam.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.

- Cell Cycle Protocols. BD Biosciences.

- 4.5.

- Recent Advances in the Development of Pyrazole Deriv

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Mini review on anticancer activities of Pyrazole Deriv

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). PMC - NIH.

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Determination of Caspase Activation by Western Blot. (2017). PubMed - NIH.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. CDD.

- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

- Which proteins expression should I check by western blot for confirmation of apoptosis?. (2014).

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 20. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. maxanim.com [maxanim.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 26. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole

An In-depth Technical Guide to the Structure-Activity Relationship of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole and its Analogs

Abstract

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of this compound, a synthetic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related pyrazole-based compounds to infer its likely SAR profile. We will dissect the molecule into its core components—the N-tert-butyl group, the 4-iodo substituent, and the 5-(2,4,5-trifluorophenyl) ring—to hypothesize how each influences biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles of novel pyrazole-based therapeutic agents.

Introduction to the Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. Pyrazole-containing drugs have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The success of this scaffold is attributed to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

The subject of this guide, this compound, represents a highly substituted pyrazole with distinct structural features expected to modulate its biological profile significantly. Understanding the SAR of this molecule is crucial for optimizing its potency, selectivity, and drug-like properties.

Dissecting the Structure-Activity Relationship

The SAR of this compound can be systematically explored by examining the contribution of its three primary substituents. The following sections will analyze each component based on established principles from related compound series.

The N1-tert-Butyl Group: A Steric Anchor

The substituent at the N1 position of the pyrazole ring is critical for modulating the compound's interaction with its biological target and influencing its physicochemical properties.

-

Steric Bulk and Selectivity: The tert-butyl group is a bulky, sterically demanding substituent. In many kinase inhibitors, for example, a bulky group at this position can orient the rest of the molecule within the ATP-binding pocket, leading to enhanced potency and selectivity. It can also shield the pyrazole core from metabolic degradation, thereby increasing the compound's half-life.

-

Hydrophobicity and Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility. The optimal size and nature of the N1-substituent are therefore highly target-dependent.

A hypothetical SAR exploration around this position would involve synthesizing analogs with smaller (e.g., isopropyl, cyclopropyl) or larger (e.g., adamantyl) alkyl groups, as well as groups with different electronic properties (e.g., N-phenyl), to probe the size and nature of the corresponding binding pocket.

The C4-Iodo Substituent: A Versatile Handle

The halogen at the C4 position of the pyrazole ring can play multiple roles in modulating biological activity.

-

Halogen Bonding: Iodine, being a large and polarizable halogen, is a strong halogen bond donor. This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich atom (e.g., oxygen or nitrogen) on the target protein, can significantly enhance binding affinity.

-

Steric Effects: The size of the halogen at C4 can influence the conformation of the adjacent C5-phenyl ring, thereby affecting how the molecule fits into its binding site. The order of steric bulk is I > Br > Cl > F.

-

Metabolic Stability and Synthetic Utility: The C-I bond can be a site of metabolic transformation. From a synthetic perspective, the iodo group is an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse analog libraries to explore the SAR of this region.

The table below illustrates a hypothetical SAR trend for halogen substitution at the C4 position, based on common findings in medicinal chemistry.

| C4-Substituent | Relative Potency (Hypothetical) | Key Interaction | Synthetic Utility |

| Iodo | ++++ | Strong Halogen Bonding | High (Cross-coupling) |

| Bromo | +++ | Moderate Halogen Bonding | High (Cross-coupling) |

| Chloro | ++ | Weak Halogen Bonding | Moderate |

| Fluoro | + | Weak H-Bonding | Low |

| Hydrogen | Baseline | None | N/A |

The C5-(2,4,5-Trifluorophenyl) Ring: Modulator of Electronics and Interactions

The 5-phenyl-1H-pyrazole motif is common in many biologically active compounds. The substitution pattern on the phenyl ring is a key determinant of activity and selectivity.

-

Fluorine Substitution: The trifluorination pattern at the 2, 4, and 5 positions has several consequences:

-

Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism on the phenyl ring, increasing the compound's in vivo stability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the pyrazole N2, potentially influencing its hydrogen bonding capabilities.

-

Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups on the protein backbone, contributing to binding affinity.

-

The specific 2,4,5-trifluoro substitution pattern orients the fluorine atoms in a way that can be exploited for specific interactions within a binding pocket. The SAR around this ring would involve synthesizing analogs with different fluorination patterns (e.g., 4-fluorophenyl, 2,4-difluorophenyl) or other electron-withdrawing/donating groups to map out the electronic and steric requirements of the binding site.

Proposed Experimental Workflow for SAR Elucidation

A systematic approach is required to validate the hypothetical SAR discussed above. The following workflow outlines the key steps.

Caption: Workflow for SAR elucidation of pyrazole analogs.

Protocol: Suzuki Cross-Coupling for C4-Arylation

To explore the SAR at the C4 position beyond halogens, the iodo group can be replaced with various aryl or heteroaryl moieties using a Suzuki cross-coupling reaction.

Materials:

-

This compound (starting material)

-

Desired Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add the starting pyrazole, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyrazole.

This protocol provides a reliable method for generating a library of analogs to probe the steric and electronic requirements of the C4-binding pocket.

Integrated SAR Model

Based on the analysis of the individual components, we can construct an integrated SAR model for this class of compounds.

Caption: Integrated model of hypothesized SAR interactions.

Conclusion and Future Directions

The structure-activity relationship of this compound, while not explicitly detailed in public literature, can be inferred from the well-established roles of its constituent fragments in medicinal chemistry. The N-tert-butyl group likely serves as a hydrophobic anchor conferring selectivity, the C4-iodo group acts as a potent halogen bond donor and a synthetic handle, and the C5-trifluorophenyl ring modulates electronic properties and provides additional binding interactions while enhancing metabolic stability.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs to test these hypotheses. Key questions to address include:

-

What is the optimal size and nature of the N1-substituent?

-

How does replacing the C4-iodo group with other halogen bond donors or different functional groups impact potency?

-

Is the 2,4,5-trifluorophenyl substitution pattern optimal, or would other patterns yield improved activity or properties?

By systematically addressing these questions, the full potential of this promising pyrazole scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

- At present, there are no direct, publicly available scientific articles or patents that specifically detail the structure-activity relationship of this compound. The analysis in this guide is based on established principles of medicinal chemistry and SAR studies of structurally related pyrazole compounds.

-

Title: The pyrazole scaffold: a versatile building block in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]

-

Title: The Role of Halogen Bonds in Drug Design Source: International Journal of Molecular Sciences URL: [Link]

-

Title: The Use of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

A Guide to the Discovery and Synthesis of Novel Pyrazole-Based Inhibitors

Executive Summary

The pyrazole nucleus, a five-membered diazole heterocycle, stands as a cornerstone in modern medicinal chemistry, earning the designation of a "privileged scaffold."[1][2][3] Its remarkable versatility stems from a combination of metabolic stability, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions, making it a frequent component in a myriad of FDA-approved therapeutics.[4][5] This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals engaged in the discovery of novel pyrazole-based inhibitors. We will traverse the strategic landscape of pyrazole synthesis, delve into the intricacies of target validation and assay development, and illuminate the iterative process of lead optimization through rigorous Structure-Activity Relationship (SAR) studies. By grounding our discussion in field-proven protocols and mechanistic rationale, this document serves as both a strategic blueprint and a practical handbook for harnessing the full potential of the pyrazole scaffold in the quest for next-generation therapeutics.

Chapter 1: The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is not merely another heterocyclic motif; its persistent success in clinical candidates and approved drugs warrants its "privileged" status.[1][5] This distinction is earned through a unique convergence of physicochemical properties that make it exceptionally suitable for drug design.

Causality Behind the "Privileged" Status:

-

Metabolic Stability: The aromatic nature of the pyrazole ring confers significant resistance to metabolic degradation, a critical factor for achieving favorable pharmacokinetic profiles.[4]

-

Synthetic Tractability: As will be detailed in Chapter 2, the pyrazole core can be constructed through robust and high-yielding synthetic methodologies, allowing for the efficient generation of diverse chemical libraries.[6][7]

-

Bioisosteric Versatility: The pyrazole moiety serves as an excellent bioisostere for other chemical groups, such as amides or other heterocycles. For instance, in the development of the Akt inhibitor Afuresertib, replacing a 2-aminopyrimidine fragment with a pyrazole ring not only maintained but improved the inhibitory effect and provided a critical hydrogen bond with the kinase hinge region.[1] Similarly, during the optimization of the Aurora kinase inhibitor Barasertib, a pyrazole was preferred over other rings as it yielded potent inhibitors with superior drug-like properties, such as reduced lipophilicity.[1]

-

Key Molecular Interactions: The two adjacent nitrogen atoms are pivotal. One typically acts as a hydrogen bond donor (N-H), while the other can act as a hydrogen bond acceptor. This dual capacity allows the scaffold to form highly specific and strong interactions within the ATP-binding pockets of kinases, a common target class for these inhibitors.[1][8]

The tangible success of this scaffold is evidenced by the growing number of pyrazole-containing drugs approved by the FDA. These drugs target a wide array of diseases, underscoring the broad applicability of the core structure.[4][5][8]

| Drug Name | Primary Target(s) | Therapeutic Indication |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer |

| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer (NSCLC) |

| Niraparib | PARP-1, PARP-2 | Ovarian Cancer, Prostate Cancer |

| Celecoxib | COX-2 | Anti-inflammatory, Pain |

| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor (GIST) |

| Pralsetinib | RET | NSCLC, Thyroid Cancer |

Table 1: A selection of FDA-approved drugs featuring a core pyrazole scaffold, highlighting their diverse molecular targets and clinical applications.[1][4][8]

Chapter 2: Strategic Pathways to Pyrazole Synthesis

The design of a successful inhibitor library is fundamentally dependent on the synthetic routes chosen. The selected methodology must be robust, versatile, and amenable to diversification to fully explore the chemical space around the pyrazole core.

Core Synthesis Methodologies

1. The Knorr Pyrazole Synthesis (and related 1,3-Dicarbonyl Condensations): First reported in 1883, this remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[6][7] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.

-

Mechanism & Rationale: The reaction proceeds via initial condensation at one carbonyl group to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The primary consideration in this synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two regioisomeric products can form. The choice of solvent and catalyst (acidic or basic conditions) can often be used to influence the outcome, as one carbonyl may be more reactive than the other. This predictability is key for a targeted synthesis campaign.

2. Synthesis from α,β-Unsaturated Carbonyls (Chalcones): This method utilizes the reaction of α,β-unsaturated ketones or aldehydes with hydrazines. It is an exceptionally powerful tool for creating pyrazoline (dihydropyrazole) intermediates, which can then be oxidized to the corresponding aromatic pyrazole.

-

Mechanism & Rationale: The reaction is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration. The subsequent oxidation step (e.g., using bromine or simply heating in DMSO with oxygen) provides direct access to the stable aromatic pyrazole.[9] This two-step, one-pot potential makes it highly efficient for library synthesis.

3. Modern Catalytic and Multi-Component Reactions (MCRs): Contemporary organic synthesis has introduced more sophisticated methods that offer improved efficiency, milder conditions, and broader substrate scope.[9]

-

Rationale: MCRs, where three or more reactants combine in a single pot to form the product, are highly valued for their atom economy and operational simplicity. For example, a one-pot, three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can rapidly generate 1,3,5-trisubstituted pyrazoles.[9] Metal-catalyzed reactions, such as copper- or palladium-catalyzed cycloadditions, provide alternative pathways under mild conditions with excellent functional group tolerance, which is critical when working with complex, late-stage intermediates.[9]

Workflow for Selecting a Synthetic Route

The choice of synthesis is a strategic decision based on the desired substitution pattern of the final inhibitor.

Caption: Decision workflow for selecting a primary pyrazole synthesis strategy.

Protocol 1: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a representative synthesis of a model pyrazole. It is designed to be self-validating through clear checkpoints and characterization steps.

Objective: To synthesize 1-phenyl-3-methyl-5-(4-methoxyphenyl)-1H-pyrazole.

Materials:

-

1-(4-methoxyphenyl)-1,3-butanedione (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-methoxyphenyl)-1,3-butanedione (e.g., 5.0 g, 26.0 mmol).

-

Solvent & Reagent Addition: Add glacial acetic acid (50 mL) to dissolve the starting material. Add phenylhydrazine hydrochloride (e.g., 4.1 g, 28.6 mmol) in one portion.

-

Causality Note: Acetic acid serves as both the solvent and an acid catalyst to promote the condensation and subsequent cyclization/dehydration steps. Using the hydrochloride salt of the hydrazine is common for stability and handling.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting diketone spot indicates reaction completion.

-

Workup - Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate should form.

-

Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8), verified with pH paper. This step neutralizes the acetic acid and precipitates the product fully.

-

Workup - Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with copious amounts of cold water.

-